molecular formula C22H22N4 B2914426 N-(3,4-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 877803-89-9

N-(3,4-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2914426
CAS RN: 877803-89-9
M. Wt: 342.446
InChI Key: WQLZRRLRZFLMGN-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-d]pyrimidine derivatives are a class of bioisosteres of purines that possess a wide variety of pharmacological activities . They are well-known for their anticancer activity exerted by the inhibition of eukaryotic protein kinases . Recently, these compounds have become increasingly attractive for their potential antimicrobial properties .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves the reaction of certain hydrazides with ethoxymethylene malononitrile in ethanol under reflux . The isolated solid is then treated with triethoxyorthoformate in acetic anhydride to afford the desired compound .


Molecular Structure Analysis

The molecular structure of these compounds often involves a pyrazolo[3,4-d]pyrimidine ring system . The geometry of the molecule and the bond lengths can influence the electronic delocalization and the conjugation with the phenyl group .


Chemical Reactions Analysis

These compounds can undergo various chemical reactions. For instance, they can interact with ampicillin and kanamycin, representing important classes of clinically used antibiotics .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit kinases such as cdk2 and CLK1 . These kinases play crucial roles in cell cycle regulation and transcriptional control, respectively.

Mode of Action

This inhibition can lead to changes in cellular processes such as cell division and gene expression .

Biochemical Pathways

The biochemical pathways affected by this compound would depend on its specific targets. If it inhibits CDK2, it could affect the cell cycle, particularly the transition from G1 phase to S phase. If it targets CLK1, it could impact alternative splicing of pre-mRNA, a process that can influence the function of many genes .

Pharmacokinetics

These properties would determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the cells in which these targets are expressed. For example, if it inhibits CDK2 in cancer cells, it could potentially halt cell division, thereby slowing tumor growth .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the presence of other drugs could lead to drug-drug interactions, potentially affecting the compound’s effectiveness .

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3,4-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine in lab experiments is its potential therapeutic applications, particularly in the field of oncology. However, the synthesis of this compound is a complex process that requires specialized knowledge and equipment, which can limit its use in some research settings.

Future Directions

There are several potential future directions for research on N-(3,4-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine. One area of focus could be on developing more efficient and cost-effective synthesis methods for this compound, which would make it more widely available for research purposes. Additionally, further studies could explore this compound's potential as a treatment for neurological disorders, as well as its effects on the immune system. Overall, this compound is a promising compound that has the potential to make a significant impact in the field of medical research.

Synthesis Methods

The synthesis of N-(3,4-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves a multi-step process, starting with the reaction of 3,4-dimethylaniline and 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine. The resulting intermediate is then subjected to further reactions to yield the final product. The synthesis of this compound is a complex process that requires specialized knowledge and equipment.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been the subject of numerous scientific studies, with researchers exploring its potential therapeutic applications. Some of the most promising research has focused on this compound's anti-cancer properties. Studies have shown that this compound can inhibit the growth of cancer cells, making it a potential treatment for various types of cancer.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4/c1-14-10-11-19(12-15(14)2)24-20-13-16(3)23-22-21(17(4)25-26(20)22)18-8-6-5-7-9-18/h5-13,24H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLZRRLRZFLMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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